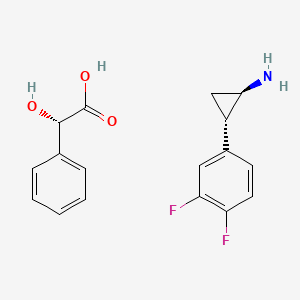

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid

Description

“(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine” is a chiral cyclopropane derivative with a 3,4-difluorophenyl substituent and a primary amine group at the cyclopropane ring. Its stereochemistry is critical for its pharmacological activity, particularly as a key intermediate in synthesizing ticagrelor, a P2Y₁₂ receptor antagonist used to treat acute coronary syndrome and stroke . The compound’s molecular formula is C₉H₁₀F₂N, with a molecular weight of 185.18 g/mol .

The second component, “(2S)-2-hydroxy-2-phenylacetic acid” (also known as (S)-mandelic acid), is a chiral α-hydroxy acid. It often serves as a counterion in salt forms of the cyclopropanamine derivative to enhance solubility, stability, or crystallinity. For example, the (1R,2S)-cyclopropanamine D-mandelate salt (CAS 376608-71-8) is a common intermediate in ticagrelor synthesis .

Properties

Molecular Formula |

C17H17F2NO3 |

|---|---|

Molecular Weight |

321.32 g/mol |

IUPAC Name |

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid |

InChI |

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m00/s1 |

InChI Key |

GUESUQPLVFMJIT-XGHKJPITSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@@H](C(=O)O)O |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry.

The preparation of (2S)-2-hydroxy-2-phenylacetic acid can be achieved through various methods, including the oxidation of phenylacetic acid derivatives or the hydrolysis of corresponding esters. The reaction conditions often involve the use of oxidizing agents, acidic or basic conditions, and specific solvents.

Industrial Production Methods

Industrial production methods for these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in (2S)-2-hydroxy-2-phenylacetic acid can undergo oxidation to form corresponding ketones or carboxylic acids.

Reduction: The amine group in (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine can be reduced to form primary amines or other derivatives.

Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution Reagents: Halogens, nucleophiles, or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S)-2-hydroxy-2-phenylacetic acid may yield phenylglyoxylic acid, while reduction of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may yield corresponding primary amines.

Scientific Research Applications

Chemistry

These compounds are used as intermediates in organic synthesis, enabling the construction of more complex molecules. They are also studied for their reactivity and potential to form new chemical entities.

Biology

In biological research, these compounds may be investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive molecules.

Medicine

In medicinal chemistry, these compounds may be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, these compounds may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of these compounds depends on their specific molecular targets and pathways. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may interact with specific receptors or enzymes, leading to modulation of biological processes. Similarly, (2S)-2-hydroxy-2-phenylacetic acid may act as a precursor for the synthesis of bioactive molecules.

Comparison with Similar Compounds

Key Observations:

- Fluorination Pattern: The 3,4-difluorophenyl group in the parent compound enhances lipophilicity and binding affinity to the P2Y₁₂ receptor compared to mono-fluorinated analogues .

- Stereochemistry : The (1R,2S) configuration is essential for ticagrelor’s activity; the (1S,2R) enantiomer is pharmacologically inert .

- Salt Forms : Salts with (S)-mandelic acid improve crystallinity and purification efficiency compared to other counterions (e.g., oxalate or hydrochloride) .

Pharmacological and Industrial Relevance

- Ticagrelor Intermediate : The (1R,2S)-cyclopropanamine derivative is irreplaceable in ticagrelor synthesis due to its stereochemical precision .

- Impurity Profile : Urea impurities (e.g., compound 1-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl-3-urea) are tightly controlled (<0.1%) to meet regulatory standards .

- Safety : The hydrochloride salt is classified as an irritant, requiring careful handling .

Biological Activity

The compound (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine and its derivative (2S)-2-hydroxy-2-phenylacetic acid have garnered attention in pharmacological research due to their potential therapeutic applications. This article explores their biological activities, mechanisms of action, and relevant case studies.

- Chemical Name : (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine; (2S)-2-hydroxy-2-phenylacetic acid

- Molecular Formula : C9H10F2N (for the cyclopropanamine) and C8H10O3 (for the phenylacetic acid)

- CAS Numbers : 1156491-10-9 (cyclopropanamine), 376608-71-8 (phenylacetic acid)

The primary biological activity of these compounds is linked to their role as intermediates in the synthesis of P2Y12 receptor antagonists , which are crucial in preventing thrombotic events. The P2Y12 receptor is a target for antiplatelet drugs used in managing acute coronary syndrome and myocardial infarction. The cyclopropanamine structure enhances binding affinity to the receptor, thus inhibiting platelet aggregation effectively .

Antiplatelet Activity

The compound has been shown to exhibit significant antiplatelet activity, making it a valuable candidate for cardiovascular therapies. Studies indicate that derivatives of this compound can effectively inhibit platelet aggregation induced by ADP (adenosine diphosphate), which is critical in thrombus formation .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects attributed to the phenylacetic acid derivative. It has been observed that compounds with similar structures can mitigate oxidative stress and inflammation in neuronal models, indicating a possible role in neurodegenerative disease management .

Case Studies

- Cardiovascular Applications : A study involving patients with acute coronary syndrome demonstrated that derivatives of this compound significantly reduced the incidence of thrombotic events when administered alongside standard therapy .

- Neuroprotection : In a rat model of ischemic stroke, treatment with the phenylacetic acid derivative resulted in reduced neuronal damage and improved functional recovery compared to control groups .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.